STING Agonist 3, also known as diABZI, represents a novel class of non-nucleotide-based ligands that activate the Stimulator of Interferon Genes (STING) pathway. This compound is recognized for its ability to induce a robust immune response, particularly in the context of cancer therapy and viral infections. The chemical structure of diABZI allows it to effectively mimic the natural cyclic dinucleotide agonists, thus enhancing its therapeutic potential.
DiABZI (CAS number 2138299-34-8) is classified as an amidobenzimidazole compound. It is synthesized as a trihydrochloride salt, which enhances its solubility and bioavailability in biological systems. This compound has been shown to activate type I interferons and pro-inflammatory cytokines both in vitro and in vivo, making it a significant candidate for immunotherapy applications in oncology and infectious disease management .
The synthesis of diABZI involves several key steps that highlight its complex chemical architecture. The process typically begins with the alkylation of an aniline derivative, leading to a cyclization reaction that forms the core benzothiazole structure. Subsequent reactions include:
The synthetic route is designed to maintain efficiency while allowing for modifications that can enhance STING agonist activity.
DiABZI's molecular formula is , with a molecular weight of approximately 959.3 g/mol. The structure comprises two amidobenzimidazole units linked together, which is crucial for its binding affinity to the STING receptor. The symmetrical design allows for optimal interaction with STING while maintaining an open conformation during activation, differing from classical cyclic dinucleotide agonists .
DiABZI undergoes several chemical reactions that facilitate its activation of the STING pathway:
These reactions are critical for its application in immunotherapy, where stimulating an immune response is essential for combating cancer and viral infections.
The mechanism by which diABZI activates STING involves:
This process highlights diABZI's role as a potent immunomodulator.
DiABZI exhibits several notable physical and chemical properties:
These properties make diABZI suitable for various laboratory and clinical applications.
DiABZI has significant potential across multiple scientific domains:
diABZI (STING agonist-3) belongs to the amidobenzimidazole (ABZI) class of small molecules, distinguished by its dimeric architecture optimized for high-affinity STING binding. Unlike natural cyclic dinucleotide (CDN) ligands (e.g., 2'3'-cGAMP), diABZI lacks phosphate groups and instead utilizes symmetrical benzimidazole cores linked by a hydrocarbon bridge. This design enables competitive displacement of endogenous CDNs by targeting a hydrophobic STING binding pocket adjacent to the CDN site, as confirmed through co-crystallization studies [1] [3]. The absence of nucleotide motifs confers enhanced bioavailability and resistance to enzymatic degradation, while its dimeric valency capitalizes on STING’s symmetrical dimeric structure, enabling bivalent interactions that increase binding avidity [1] [5].
Table 1: Structural and Functional Comparison of diABZI vs. CDN Agonists
Feature | diABZI | CDN Agonists (e.g., cGAMP) |
---|---|---|
Chemical Class | Non-nucleotide; dimeric ABZI | Cyclic dinucleotide |
Binding Site | Hydrophobic pocket adjacent to CDN site | Canonical CDN binding cleft |
Solubility | Water-soluble (2 mg/mL) | Variable; often requires carriers |
Enzymatic Stability | High (non-hydrolyzable) | Low (susceptible to ENPP1) |
STING Affinity (EC₅₀) | 130 nM (human), 186 nM (mouse) | ~nM range (species-dependent) |
STING activation requires a conformational shift from an open to a closed "lid" state (comprising helices α1–α5), which facilitates downstream TBK1 recruitment. CDN agonists induce full lid closure, sequestering the ligand within the binding cleft [1]. In contrast, diABZI stabilizes an open-lid conformation while still triggering robust STING oligomerization and trafficking. Structural analyses reveal that diABZI’s rigid dimeric scaffold engages STING subunits at membrane-proximal regions, bypassing the need for complete lid closure yet enabling TBK1 docking via allosteric reorganization of the STING dimer interface [1] [3]. This mechanism diverges from canonical CDN-driven activation and may explain diABZI’s rapid cytokine induction kinetics (within 1–2 hours post-stimulation) compared to CDNs [5] [9].
Upon binding diABZI, STING translocates from the endoplasmic reticulum (ER) to the ER-Golgi intermediate compartment (ERGIC), where it undergoes palmitoylation-dependent oligomerization. This scaffold recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates:
In human PBMCs, diABZI induces dose-dependent IFNβ secretion (EC₅₀ₐₚₚ = 130 nM), validated using THP1-Dual™ reporter cells quantifying IRF (Luciferase) and NF-κB (SEAP) activity [1] [5]. Crucially, diABZI-triggered STING activation propagates intercellularly via RAB22A-mediated extracellular vesicles (R-EVs). These vesicles transfer activated STING to recipient immune cells (e.g., macrophages), amplifying IFNβ production in the tumor microenvironment independently of cGAS [9].
Table 2: Signaling Kinetics and Downstream Effects of diABZI-Mediated STING Activation
Parameter | diABZI Effect | Validation System |
---|---|---|
TBK1 Phosphorylation | < 30 minutes | Western blot (HeLa, HCT116 cells) |
IRF3 Activation | Peak at 1–2 hours; induces IFNβ | Lucia luciferase assay (THP1 cells) |
NF-κB Activation | Sustained (>6 hours); induces IL-6/TNF-α | SEAP assay (THP1 cells) |
Intercellular Transfer | RAB22A/R-EV-dependent IFNβ in recipient cells | BMDMs, THP-1 co-cultures [9] |
diABZI exists as tautomers (e.g., diABZI STING agonist-1 tautomerism), where proton shifts alter electron distribution across benzimidazole nitrogens. This tautomerism impacts hydrogen-bonding networks within the STING binding pocket. Molecular dynamics simulations suggest the keto-enol tautomer preferentially forms stable hydrogen bonds with residues Thr263 and Ser162, enhancing binding free energy by ~2.3 kcal/mol compared to minor tautomers [5] [8]. This dynamic equilibrium allows diABZI to adapt to polymorphic STING variants (e.g., R232H, HAQ alleles), explaining its broad cross-species efficacy (EC₅₀: 130 nM human vs. 186 nM mouse) [5] [6]. Furthermore, tautomerism fine-tunes allosteric communication between STING subunits, promoting asymmetric conformational states that accelerate TBK1 recruitment even in open-lid configurations [8] [10].
Table 3: Impact of Tautomerism on diABZI-STING Interactions
Tautomeric Form | Key STING Interactions | Functional Consequence |
---|---|---|
Keto-enol | H-bonds: Thr263, Ser162; hydrophobic: Val155 | High-affinity binding (ΔG = −10.8 kcal/mol) |
Imino | H-bonds: Ser162; weaker hydrophobic contacts | Reduced residence time (ΔG = −8.5 kcal/mol) |
Phenol | Steric clash with Leu170 | Low abundance; negligible activity |
Comprehensive Compound Nomenclature
Table 4: Standardized Identifiers for diABZI (STING Agonist-3) and Related Tautomers
Identifier Type | Designation |
---|---|
Systematic Name | 1-[(2E)-4-[5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-7-[3-(morpholin-4-yl)propoxy]-1H-1,3-benzodiazol-1-yl]but-2-en-1-yl]-2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-7-methoxy-1H-1,3-benzodiazole-5-carboxamide |
Synonyms | diABZI STING agonist-3; Compound 3; Tautomerism; diABZI (compound 3) trihydrochloride |
CAS Registry | 2138299-34-8 (trihydrochloride); 2138498-18-5 (tautomer) |
PubChem CID | 138108115 (base); 131986624 (tautomer) |
Molecular Formula | C₄₂H₅₁N₁₃O₇ (base); C₄₂H₅₁N₁₃O₇ • 3HCl (salt) |
Molecular Weight | 849.95 g/mol (base); 959.3 g/mol (salt) |
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